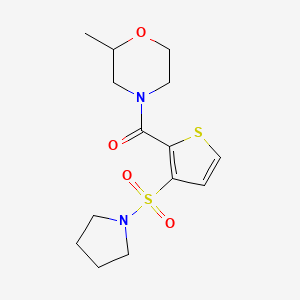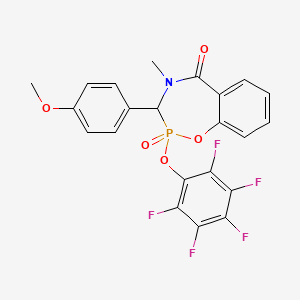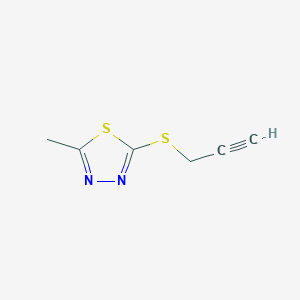![molecular formula C16H21NO2 B7546744 N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide, also known as TNO, is a synthetic compound that has been extensively studied for its potential use in scientific research. TNO is a novel selective agonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
作用機序
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide is a selective agonist of GPR139, which is a G protein-coupled receptor. When N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide binds to GPR139, it activates a signaling cascade that ultimately leads to the modulation of neurotransmitter release. The exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, but it is believed to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
実験室実験の利点と制限
One advantage of using N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in lab experiments is its selectivity for GPR139, which allows for more precise modulation of neurotransmitter release. However, one limitation is that the exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. One area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to fully understand the mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release and to determine its potential therapeutic applications.
合成法
The synthesis of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide to form 1-bromo-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with 4-(aminomethyl)oxane-2-carboxylic acid to form N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to activate GPR139, a receptor that is primarily expressed in the brain. GPR139 is believed to play a role in modulating dopamine release, which has implications for the treatment of psychiatric disorders such as schizophrenia and addiction. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has also been shown to modulate the release of other neurotransmitters, including glutamate and GABA, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(13-8-10-19-11-9-13)17-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-11H2,(H,17,18)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUKOWBOFRMNZ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)


![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)